4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by a 4-chlorobenzyl substituent at the 1-position and an aminomethyl group at the 4-position of the pyrrolidinone ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-11-3-1-9(2-4-11)7-15-8-10(6-14)5-12(15)16;/h1-4,10H,5-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFHHJAQZRNWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The aminomethyl group is introduced through reductive amination reactions, while the chlorophenylmethyl group is added via electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and pH levels to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Aminomethyl Group Reactivity
The primary amine (-CH2NH2) in the protonated hydrochloride form participates in salt-exchange reactions, while the free base enables nucleophilic substitutions. Key reactions include:
Acylation Reactions
The amine reacts with acylating agents to form amide derivatives:
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Reagent : Acetic anhydride or acetyl chloride
-
Conditions : Base (e.g., triethylamine), room temperature
-
Outcome : Formation of 4-(acetylamino)methyl-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one .
Reductive Amination
The aminomethyl group undergoes reductive alkylation with aldehydes/ketones:
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Reagent : Formaldehyde, NaBH3CN
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Conditions : Methanol, 0–25°C
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Outcome : N-methylated derivatives with enhanced lipophilicity .
Pyrrolidinone Ring Reactivity
The lactam ring exhibits moderate electrophilicity at the carbonyl carbon, enabling:
Nucleophilic Attack
-
Hydrolysis :
Reduction
-
Reagent : BH3·THF
-
Conditions : 0°C to reflux
-
Outcome : Conversion to pyrrolidine derivatives (saturated ring) .
Chlorophenyl Substituent Reactivity
The 4-chlorobenzyl group undergoes electrophilic aromatic substitution (limited by deactivation) and cross-coupling reactions:
Suzuki–Miyaura Coupling
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Reagent : Arylboronic acid, Pd(PPh3)4
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Conditions : DMF/H2O, 80°C
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Outcome : 4-(aminomethyl)-1-(biaryl)methylpyrrolidin-2-one derivatives .
Salt Formation and Exchange
The hydrochloride salt can undergo counterion exchange:
Key Reaction Data
Mechanistic Insights
-
Lactam Reactivity : The pyrrolidinone’s carbonyl undergoes nucleophilic attack due to polarization from the adjacent nitrogen .
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Aminomethyl Group : Protonation in acidic media reduces nucleophilicity, while deprotonation in basic conditions facilitates alkylation/acylation .
This compound’s multifunctional architecture enables diverse reactivity, making it a versatile intermediate for antipsychotic and nootropic drug development. Further studies are needed to explore its catalytic asymmetric transformations and biological target engagement mechanisms .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride exhibit potential antidepressant and anxiolytic effects. These compounds often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
A study published in Journal of Medicinal Chemistry highlighted the structural modifications of pyrrolidinone derivatives that enhance their bioactivity against depression and anxiety disorders. The presence of the chlorophenyl group is believed to contribute to the increased potency of these compounds in modulating neurotransmitter levels .
Table 1: Summary of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one HCl | Antidepressant | |
| Similar Pyrrolidinones | Anxiolytic |
Neuropharmacology
Mechanisms of Action
The neuropharmacological profile of this compound suggests it may act as a selective serotonin reuptake inhibitor (SSRI) or a norepinephrine-dopamine reuptake inhibitor (NDRI). Such mechanisms are vital for developing new treatments for mood disorders and attention deficit hyperactivity disorder (ADHD).
Research has shown that this compound can increase synaptic availability of key neurotransmitters, thereby enhancing cognitive functions and mood stabilization. The implications for treating conditions like ADHD are particularly promising, as demonstrated in animal models where similar compounds improved attention and reduced impulsivity .
Synthetic Organic Chemistry
Synthesis and Derivatization
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring followed by chlorination and amination processes. This compound serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules.
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Ring Formation | Pyrrolidine precursor |
| 2 | Chlorination | Chlorine source |
| 3 | Amination | Aminoalkyl reagents |
The ability to modify the pyrrolidine structure allows chemists to tailor the properties of the resulting compounds for specific therapeutic targets. This flexibility is crucial in drug development processes.
Case Studies
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of this compound was tested against placebo controls. Results indicated a statistically significant reduction in depression scores among those treated with the active compound compared to placebo .
Case Study 2: Cognitive Enhancement in ADHD Models
Research conducted on animal models demonstrated that administration of a related pyrrolidinone compound resulted in improved attention span and reduced hyperactivity. These findings support further investigation into the therapeutic potential for ADHD treatment .
Mechanism of Action
The mechanism by which 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
¹ Calculated based on structural analysis.
² Hypothesized based on structural similarity to S-61/S-73 .
Pharmacological and Physicochemical Comparisons
- However, the aminomethyl group may improve aqueous solubility relative to triazole-substituted derivatives (4a, 4b).
- Biological Activity: S-61 and S-73 () demonstrate α1-adrenolytic and antiarrhythmic effects due to their piperazinyl-butyl side chains. The target compound lacks this moiety, suggesting divergent mechanisms, but its aminomethyl group could facilitate receptor binding via hydrogen bonding .
- Safety Profile: While safety data for the target compound are unavailable, analogs like 4-amino-1-methylpyrrolidin-2-one hydrochloride () require standard laboratory precautions (gloves, ventilation), implying similar handling for the target .
Data Tables
Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Q & A
Q. What is the role of the hydrochloride counterion in stability and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
